3-Bromophenyl-difluoromethanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrF2NO2S |
|---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
(3-bromophenyl)-difluoromethanesulfonamide |
InChI |
InChI=1S/C7H6BrF2NO2S/c8-6-3-1-2-5(4-6)7(9,10)14(11,12)13/h1-4H,(H2,11,12,13) |
InChI Key |
RXNVOIIGCVXUGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(F)(F)S(=O)(=O)N |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Difluoromethanesulfonamides
Reaction Mechanisms in the Formation of Carbon-Fluorine Bonds within Sulfonamides
The introduction of fluorine into organic molecules is a critical step that significantly influences their chemical and biological properties. In the context of difluoromethanesulfonamides, the formation of the C-F bonds is integral to the synthesis of the difluoromethyl group. While the direct difluoromethylation of a pre-existing sulfonamide on the sulfur atom is not a standard method, the synthesis of the difluoromethanesulfonyl chloride (CF2HSO2Cl) precursor is key. This reagent is then reacted with an appropriate amine to form the sulfonamide.
The formation of the C-F bonds in precursors like difluoromethanesulfonyl chloride often involves radical-mediated processes or nucleophilic fluorination reactions on a suitable starting material. For instance, visible light-induced difluoromethylation of certain sulfur-containing compounds can proceed via a radical cascade mechanism, leading to the formation of two new C-C bonds and a C-S bond in a single step under mild conditions capes.gov.br. Another approach involves the deprotonation of difluoromethyl arenes to generate nucleophilic ArCF2− synthons, which can then be trapped by electrophiles lumenlearning.com. However, the direct formation of the S-CF2H bond often relies on the use of difluorinated building blocks.
Mechanistic investigations into palladium-mediated C-F bond formation have revealed the complexities of this transformation. While C-F reductive elimination from palladium(II) fluoride (B91410) complexes is a key proposed step, it can be challenging and compete with other pathways like P-F bond formation nih.gov. The mechanism of C-F bond formation from arylpalladium(II) fluoride complexes is not always straightforward and can sometimes involve alternative pathways such as C-P reductive elimination followed by nucleophilic aromatic fluorination nih.gov.
Chemical Transformations and Functionalization of the Sulfonamide Moiety
The sulfonamide group (-SO2NH-) is a versatile functional group that can undergo various chemical transformations, allowing for the synthesis of diverse derivatives. The nitrogen atom of the sulfonamide can be functionalized through alkylation, arylation, and other reactions. For instance, N-arylation of sulfonamides with aryl halides can be achieved using metal-catalyzed cross-coupling reactions princeton.edu.
The sulfonamide moiety itself can be considered a "molecular chimera," capable of forming hydrogen bonds and interacting with various environments within proteins, making its functionalization a key strategy in drug discovery nih.gov. Recent advances have demonstrated that sulfonamides can be converted into sulfonyl radical intermediates via photocatalysis, opening up new avenues for late-stage functionalization by reacting them with a variety of alkene fragments nih.gov. This approach allows for the transformation of the traditionally stable sulfonamide into a synthetically useful handle.
Furthermore, the sulfonamide can be transformed into other sulfur-containing functional groups. For example, a modular two-step route to sulfondiimidamides has been developed, starting from primary sulfinamidines which can be derived from sulfonamides acs.org. These transformations highlight the synthetic utility of the sulfonamide core for creating a broad range of structurally diverse molecules.
Table 1: Examples of Sulfonamide Functionalization Reactions
| Starting Material | Reagent(s) | Product Type | Reference |
| Primary/Secondary Sulfonamide | Aryl Halide, CuI/Ligand, Base | N-Aryl Sulfonamide | capes.gov.br |
| N-Sulfonylimine | Alkene, Photocatalyst | Functionalized Sulfone | nih.gov |
| Primary Sulfinamide | Oxidizing Agent, Amine | Sulfondiimidamide | acs.org |
| Sulfonamide | Aryl Halide, Ni-catalyst, Photosensitizer | N-Aryl Sulfonamide | princeton.edu |
Reactivity of the Aryl Bromide Substituent for Further Derivatization
The presence of a bromine atom on the aromatic ring of 3-Bromophenyl-difluoromethanesulfonamide provides a valuable handle for a wide range of cross-coupling reactions, enabling the introduction of various substituents and the construction of more complex molecular architectures. Palladium-catalyzed reactions are particularly prominent in this context.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester. This reaction is known for its high functional group tolerance and has been successfully applied to unprotected ortho-bromoanilines and other functionalized aryl bromides nih.govrsc.org. The mechanism typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product princeton.edu.
Other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine. This has been demonstrated for the coupling of 3-bromopyridine (B30812) with various sulfonamides capes.gov.br. The choice of ligand is often crucial for the success of these reactions, influencing both the rate and selectivity nih.gov. Furthermore, copper-catalyzed coupling reactions also provide an alternative for the amination of aryl bromides with sulfonamides capes.gov.br.
The reactivity of the aryl bromide can be influenced by the electronic nature of the other substituents on the ring. The difluoromethanesulfonamide (B1358094) group, being electron-withdrawing, can affect the rate and efficiency of these cross-coupling reactions.
Table 2: Potential Cross-Coupling Reactions for this compound
| Reaction Type | Coupling Partner | Catalyst System | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biphenyl (B1667301) derivative |
| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | N-Aryl amine derivative |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | Arylalkyne derivative |
| Heck | Alkene | Pd catalyst, base | Arylalkene derivative |
| Stille | Organostannane | Pd catalyst | Biaryl derivative |
Role of the Difluoromethylene Group in Electronic and Steric Effects on Reactivity
The difluoromethylene (-CF2-) group, as part of the difluoromethanesulfonamide substituent, exerts significant electronic and steric effects on the reactivity of the 3-bromophenyl ring.
Steric Effects: The difluoromethylene group is sterically more demanding than a methylene (B1212753) group. This steric bulk can influence the regioselectivity of reactions and the accessibility of adjacent positions on the aromatic ring. In reactions involving the sulfonamide nitrogen, the steric hindrance of the difluoromethyl group can affect the rate and feasibility of N-functionalization reactions nih.govrsc.org. For instance, in the rearrangement of N-alkyl arylsulfonamides, the size of the N-alkyl group significantly influences the reaction outcome, with larger groups favoring rearrangement over cyclization due to steric hindrance nih.gov. The steric effects of perfluoroalkyl groups have also been shown to play a crucial role in determining the solid-state packing of molecules rsc.org.
Electrophilic and Nucleophilic Reactivity Profiles of Difluoromethanesulfonamide Scaffolds
The reactivity of this compound can be understood by analyzing its electrophilic and nucleophilic centers.
Electrophilic Centers:
Aromatic Ring Carbons: Due to the strong electron-withdrawing nature of the -SO2CF2H group, the carbon atoms of the phenyl ring are electron-deficient and thus susceptible to attack by strong nucleophiles. Nucleophilic aromatic substitution (SNAr) could potentially occur, especially at the carbon bearing the bromine atom, although this would require harsh conditions or specific activation due to the meta-positioning of the activating group nih.govresearchgate.net.
Sulfur Atom: The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and the difluoromethyl group, making it an electrophilic center. It can be attacked by strong nucleophiles, potentially leading to cleavage of the S-N or S-C bond, although the sulfonamide bond is generally stable.
Nucleophilic Centers:
Sulfonamide Nitrogen: The nitrogen atom of the sulfonamide has a lone pair of electrons and can act as a nucleophile. The N-H proton is acidic and can be removed by a base to generate a more potent nucleophilic anion. This anion can then participate in various reactions, such as alkylation or arylation capes.gov.brprinceton.edu.
Oxygen Atoms: The oxygen atoms of the sulfonyl group also possess lone pairs of electrons, but their nucleophilicity is significantly diminished due to the strong electron-withdrawing effect of the adjacent sulfur atom.
Aromatic Ring (in some contexts): While generally electron-deficient, the π-system of the aromatic ring can still act as a nucleophile in reactions with very strong electrophiles, typical for electrophilic aromatic substitution lumenlearning.comopenstax.orgmasterorganicchemistry.com. However, as mentioned, the deactivating effect of the -SO2CF2H group makes such reactions challenging.
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For a compound containing hydrogen, carbon, and fluorine, a combination of one- and two-dimensional NMR experiments would be employed to map out the connectivity and spatial relationships of the atoms.
Given the presence of a difluoromethanesulfonamide (B1358094) group, standard ¹³C NMR spectra would be complicated by C-F coupling, which can span over several bonds and lead to complex multiplets that are difficult to interpret. Fluorine-Decoupled Carbon Spectroscopy (FDCS) is a specialized NMR technique designed to simplify such spectra. researchgate.netrasayanjournal.co.in By irradiating the ¹⁹F nucleus while acquiring the ¹³C spectrum, the C-F couplings are removed, resulting in sharper, singlet peaks for the carbon atoms. This simplification is crucial for accurately identifying the chemical shifts of all carbon atoms in the molecule, including the difluoromethyl carbon and the aromatic carbons influenced by the electron-withdrawing sulfonamide group.
A hypothetical FDCS experiment on 3-Bromophenyl-difluoromethanesulfonamide would be expected to yield a simplified ¹³C NMR spectrum, allowing for the clear identification of the carbon signals as detailed in the table below.
Table 1: Hypothetical ¹³C NMR Chemical Shift Data for this compound with and without Fluorine Decoupling
| Carbon Atom | Expected Chemical Shift Range (ppm) (¹³C{¹H}) | Expected Appearance (¹³C{¹H}) | Expected Appearance (¹³C{¹H, ¹⁹F} - FDCS) |
| C-SO₂CHF₂ | 115 - 125 | Triplet | Singlet |
| C-Br | 120 - 125 | Singlet | Singlet |
| Aromatic CH | 125 - 140 | Multiple doublets and triplets | Multiple doublets and triplets |
| C-SO₂ | 135 - 145 | Singlet | Singlet |
This table is illustrative and based on general principles of NMR spectroscopy.
Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a two-dimensional NMR technique that detects through-space correlations between different types of nuclei, typically within a 5 Å distance. researchgate.net In the case of this compound, a ¹H-¹⁹F HOESY experiment would be particularly insightful. It would reveal spatial proximities between the fluorine atoms of the difluoromethyl group and the protons on the aromatic ring. This information is critical for confirming the conformation of the sulfonamide group relative to the phenyl ring. For instance, observing a cross-peak between the CHF₂ protons and a specific aromatic proton would provide strong evidence for their spatial closeness.
X-ray Crystallography for Precise Molecular and Adduct Structure Determination
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If suitable crystals of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data would unambiguously establish the molecular geometry, including the planarity of the phenyl ring, the tetrahedral arrangement around the sulfur atom, and the conformation of the entire molecule in the solid state. Furthermore, X-ray crystallography can reveal intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of the molecules in the crystal lattice.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 14.7 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1275.9 |
| Z | 4 |
| C-Br bond length (Å) | 1.90 |
| S-N bond length (Å) | 1.65 |
| S-C bond length (Å) | 1.80 |
| C-F bond lengths (Å) | 1.35 |
This table contains hypothetical data for illustrative purposes.
High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule and for studying its fragmentation patterns. For this compound, HRMS would be used to determine its exact mass with high accuracy (typically to four or five decimal places), which would in turn confirm its molecular formula (C₇H₆BrF₂NO₂S).
By subjecting the molecule to fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern would be obtained. This pattern provides valuable structural information. For instance, the loss of the bromine atom, the SO₂CHF₂ group, or other neutral fragments would result in specific mass-to-charge ratio (m/z) peaks, helping to piece together the molecular structure.
Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |
| [M+H]⁺ | 305.9373 | 305.9371 | Molecular Ion |
| [M-Br]⁺ | 226.9446 | 226.9445 | Loss of Bromine radical |
| [M-SO₂CHF₂]⁺ | 171.9654 | 171.9653 | Cleavage of the C-S bond |
| [C₆H₄Br]⁺ | 154.9549 | 154.9548 | Bromophenyl cation |
This table is illustrative and contains hypothetical data.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these methods excellent for functional group identification.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:
N-H stretching of the sulfonamide group.
Asymmetric and symmetric SO₂ stretching vibrations, which are typically strong in the IR spectrum.
C-F stretching vibrations of the difluoromethyl group.
Aromatic C-H and C=C stretching vibrations.
C-Br stretching vibration, which typically appears at lower wavenumbers.
The combination of IR and Raman data would provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.
Table 4: Hypothetical Vibrational Spectroscopy Data for this compound
| Functional Group | Characteristic Wavenumber Range (cm⁻¹) (IR) | Characteristic Wavenumber Range (cm⁻¹) (Raman) |
| N-H Stretch | 3200 - 3300 | 3200 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| SO₂ Asymmetric Stretch | 1330 - 1370 | Weak or absent |
| SO₂ Symmetric Stretch | 1140 - 1180 | 1140 - 1180 |
| C-F Stretch | 1000 - 1100 | 1000 - 1100 |
| C-Br Stretch | 500 - 600 | 500 - 600 |
This table is illustrative and based on typical vibrational frequencies.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic properties of 3-Bromophenyl-difluoromethanesulfonamide. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are essential for understanding the compound's reactivity and interactions.
DFT studies on structurally related sulfonamides and brominated aromatic compounds have demonstrated that the B3LYP functional combined with a basis set like 6-311++G(d,p) provides reliable predictions of molecular parameters. nih.gov For this compound, such calculations would likely reveal the influence of the electron-withdrawing difluoromethanesulfonamide (B1358094) group and the bromine atom on the electronic distribution of the phenyl ring. The bromine atom, due to its size and electronegativity, is expected to have a significant impact on bond lengths and angles within the molecule. nih.gov
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 1: Predicted Geometrical and Electronic Parameters from DFT Calculations
| Parameter | Predicted Value/Trend for this compound | Significance |
| C-Br Bond Length | Expected to be elongated due to the atomic size of bromine. | Influences steric interactions and potential for halogen bonding. |
| S-N Bond Length | Typical of sulfonamides, may be influenced by the difluoromethyl group. | Key to the stability and reactivity of the sulfonamide moiety. |
| HOMO Energy | Localized primarily on the bromophenyl ring. | Indicates the region most likely to donate electrons in a reaction. |
| LUMO Energy | Likely distributed over the sulfonamide and phenyl groups. | Indicates the region most likely to accept electrons. |
| HOMO-LUMO Gap | Moderate to high, suggesting good kinetic stability. | Predicts the overall reactivity of the molecule. |
| Dipole Moment | Non-zero, indicating a polar molecule. | Affects solubility and intermolecular interactions. |
This table is illustrative and based on typical findings for similar compounds. Specific values would require dedicated DFT calculations for this compound.
Molecular Modeling and Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the specific interactions that govern its binding affinity. The process involves generating various poses of the ligand within the binding site of a protein and scoring them based on a force-field-based or empirical scoring function. wisdomlib.org
Given the prevalence of sulfonamides as inhibitors of enzymes like carbonic anhydrases and kinases, these protein families would be logical starting points for docking studies with this compound. nih.gov The docking results would highlight key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. The difluoromethanesulfonamide group could act as a hydrogen bond acceptor, while the bromophenyl ring could engage in hydrophobic and π-stacking interactions.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Interaction Type | Interacting Residue (Hypothetical) | Ligand Moiety Involved | Significance |
| Hydrogen Bond | Asp161 | Sulfonamide NH | Anchors the ligand in the binding pocket. |
| Hydrogen Bond | Lys72 | Sulfonamide SO₂ | Contributes to binding affinity. |
| Halogen Bond | Backbone Carbonyl of Leu83 | Bromine Atom | A specific, directional interaction that can enhance selectivity. |
| Hydrophobic Interaction | Val57, Ala70, Leu135 | Phenyl Ring | Stabilizes the ligand within the hydrophobic pocket. |
| π-π Stacking | Phe80 | Phenyl Ring | Provides additional binding stability. |
This table represents a hypothetical docking scenario to illustrate the types of interactions that would be analyzed.
Molecular Dynamics Simulations for Conformational Stability and Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the assessment of conformational stability and the exploration of binding mechanisms over time. mdpi.comfrontiersin.orgnih.govresearchgate.netmdpi.com An MD simulation of this compound, both in solution and when complexed with a protein, would offer deeper insights than static docking models.
For the protein-ligand complex, MD simulations can be used to evaluate the stability of the docked pose. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues are monitored. frontiersin.org A stable binding mode is typically characterized by low and converging RMSD values. RMSF analysis can identify flexible regions of the protein that may be involved in induced-fit binding. nih.gov
Furthermore, MD simulations can elucidate the mechanism of binding by observing the entire process of a ligand entering a binding site. These simulations can also be used to calculate binding free energies, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which can provide a more accurate prediction of binding affinity than docking scores alone. frontiersin.org
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
DFT can be a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. researchgate.net For this compound, DFT could be used to study its metabolic pathways, such as reactions with metabolizing enzymes like cytochrome P450. By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be identified.
For instance, studies on the degradation of other sulfonamides have used DFT to investigate reactions with hydroxyl radicals, identifying potential sites of attack and subsequent degradation products. researchgate.net Similar studies on this compound could predict its environmental fate or metabolic stability. These calculations can also help in understanding the mechanism of action if the compound acts as a covalent inhibitor.
In Silico Approaches for Prediction of Biological Activity Mechanisms and Selectivity
In silico approaches encompass a range of computational methods to predict the biological activity and selectivity of a compound before its synthesis and experimental testing. wisdomlib.orgijpsonline.com For this compound, these methods can be used to build Quantitative Structure-Activity Relationship (QSAR) models. QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.netkoreascience.kr
By comparing the properties of this compound with a library of known active and inactive molecules, its potential for a specific biological activity can be predicted. Descriptors used in QSAR models can include electronic properties from DFT calculations, steric parameters, and hydrophobic properties. koreascience.kr These models can also predict selectivity by comparing the predicted binding affinities for different protein targets. For example, docking this compound against a panel of related kinases could predict its selectivity profile, guiding the development of more potent and selective inhibitors. nih.gov
Structure Activity Relationship Sar Studies and Bioisosteric Design
Influence of Fluorine Atoms on Physicochemical Properties and Biological Activity
The introduction of fluorine atoms into organic molecules can significantly alter their properties, a strategy frequently employed in medicinal chemistry. nih.gov In the case of 3-Bromophenyl-difluoromethanesulfonamide, the two fluorine atoms on the methyl group of the sulfonamide moiety have a profound impact.
Fluorine is the most electronegative element, and its presence can modulate the acidity of nearby protons. In the difluoromethanesulfonamide (B1358094) group, the strong electron-withdrawing effect of the two fluorine atoms increases the acidity of the N-H bond of the sulfonamide. This enhanced acidity can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to participate in hydrogen bonding with biological targets. nih.gov
Furthermore, the replacement of hydrogen with fluorine can block sites of oxidative metabolism. nih.gov This is a critical factor in drug design, as it can lead to improved metabolic stability and a longer half-life of the compound in the body. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage by cytochrome P450 enzymes. nih.gov This increased stability ensures that the molecule remains intact and active for a longer duration.
From a biological activity perspective, fluorine can also enhance binding affinity to target proteins. nih.gov The fluorine atoms can participate in favorable non-bonding interactions, such as dipole-dipole interactions and the formation of orthogonal multipolar interactions with protein backbones. These interactions can contribute to a tighter and more specific binding of the molecule to its target enzyme or receptor.
Rational Design Principles for Modifying the Difluoromethanesulfonamide Scaffold
The difluoromethanesulfonamide scaffold serves as a key pharmacophore that can be rationally modified to optimize biological activity. nih.gov The design principles for modifying this scaffold are guided by an understanding of its interactions with the target protein. nih.gov
One key principle is the strategic placement of substituents on the phenyl ring to enhance binding affinity and selectivity. The position and nature of the substituent can influence the electronic properties and steric profile of the entire molecule, thereby affecting its interaction with the binding pocket of a target enzyme.
Another design principle involves the modification of the sulfonamide group itself. While the difluoromethyl group is a key feature, further modifications could be explored to fine-tune the acidity and hydrogen-bonding capacity of the sulfonamide. However, any such modification must be carefully considered to avoid disrupting the key interactions that are essential for its biological activity.
Computational modeling and X-ray crystallography are invaluable tools in the rational design process. researchgate.net These techniques can provide detailed insights into the binding mode of this compound and its analogues, allowing for the design of new compounds with improved potency and selectivity. nih.gov
Comparative Analysis of this compound with Analogues
For instance, comparing it with the non-fluorinated analogue, 3-Bromophenyl-methanesulfonamide, would highlight the specific contributions of the fluorine atoms to metabolic stability and binding affinity. It is expected that the difluorinated compound would exhibit enhanced biological lifetime and potentially higher potency.
Similarly, a comparison with analogues where the bromine atom is replaced by other substituents (e.g., chlorine, methyl, or methoxy (B1213986) groups) at the same position can elucidate the role of the aryl substituent. The size, electronegativity, and lipophilicity of the substituent at the 3-position of the phenyl ring can significantly impact the compound's interaction with the target.
An analogue of interest is 4'-Bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone, where the biphenyl (B1667301) structure offers a different spatial arrangement. researchgate.net While not a direct analogue, the presence of a brominated phenyl ring in a biologically active molecule provides a basis for understanding the potential interactions of this moiety.
Elucidating Structure-Selectivity Relationships in Enzyme Inhibition
Achieving selectivity for a specific enzyme over other related enzymes is a critical goal in drug discovery to minimize off-target effects. nih.gov For inhibitors like this compound, the structure-selectivity relationship is determined by the subtle differences in the active sites of target enzymes. nih.gov
The difluoromethanesulfonamide group can act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases. nih.gov The selectivity of inhibition among different carbonic anhydrase isozymes can be influenced by the interactions of the 3-bromophenyl tail of the inhibitor with the amino acid residues lining the active site cavity. nih.gov Variations in these residues between different isozymes can be exploited to achieve selective inhibition. nih.gov
For example, a hydrophobic pocket in the active site of a target enzyme might favorably accommodate the bromophenyl group, leading to potent inhibition. In contrast, in an off-target enzyme, this pocket might be smaller or have a different polarity, resulting in weaker binding and lower inhibition. The interplay between the zinc-binding properties of the sulfonamide and the interactions of the aryl substituent is key to determining the selectivity profile. nih.gov
Role of the Aryl Substituent in Modulating Receptor Binding and Activity
Structure-activity relationship studies on various classes of compounds have consistently shown that the nature of the aryl substituent is a key determinant of potency and selectivity. researchgate.net For example, in a series of androgen receptor antagonists, modifications to the phenyl group led to significant changes in their biological activity. nih.gov Similarly, in hypoxia-inducible factor prolyl hydroxylase inhibitors, different substituents on an oxyquinoline core resulted in varied potencies and effects on different signaling pathways. nih.gov
The table below illustrates the potential impact of different substituents at the 3-position of the phenyl ring, based on general principles of medicinal chemistry.
| Substituent | Predicted Effect on Lipophilicity | Predicted Electronic Effect | Potential Impact on Binding |
| H | Baseline | Neutral | Baseline interaction |
| Br | Increased | Electron-withdrawing | Potential for halogen bonding and improved hydrophobic interactions |
| Cl | Increased | Electron-withdrawing | Similar to Br, but with smaller size |
| CH₃ | Increased | Electron-donating | Increased hydrophobic interactions |
| OCH₃ | Slightly Increased | Electron-donating | Potential for hydrogen bonding |
This predictive table underscores the importance of the aryl substituent in fine-tuning the pharmacological profile of this compound.
Applications in Chemical Biology and Advanced Organic Synthesis
3-Bromophenyl-difluoromethanesulfonamide as a Carbonic Anhydrase Inhibitor
This compound has been identified as a notable inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers. The inclusion of the difluoromethanesulfonamide (B1358094) group in this compound is key to its activity, positioning it as a subject of interest in medicinal chemistry.
Studies on a library of substituted difluoromethanesulfonamides have revealed that this compound demonstrates inhibitory action against several human carbonic anhydrase (hCA) isoforms. While many sulfonamides are potent inhibitors, this particular compound shows a tendency to selectively inhibit the mitochondrial isoform CA VA. nih.gov It is a moderate inhibitor of CA VA with an inhibition constant (Kᵢ) of 160 nM. nih.govresearchgate.net
The compound's selectivity for CA VA over other isoforms has been quantified by selectivity ratios. It shows a selectivity for inhibiting CA VA over CA II of 3.53, over CA I of 6.84, and over CA IX of 9.34. nih.govresearchgate.net While it acts as a moderate inhibitor against several isoforms, with Kᵢ values in the nanomolar range, its preference for CA VA suggests it could be a lead compound for developing more specific inhibitors targeting this mitochondrial enzyme. nih.govresearchgate.net Such selective inhibitors are of interest for potential applications, including as anti-obesity agents. nih.govresearchgate.net
Below is a data table summarizing the inhibitory activity of this compound against various human carbonic anhydrase isoforms.
| Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 96 - 5200 |
| hCA II | 80 - 670 |
| hCA VA | 160 |
| hCA IX | 195 - 9280 |
Data sourced from studies on a library of aromatic difluoromethanesulfonamides. nih.govresearchgate.net
The mechanism by which this compound inhibits carbonic anhydrases is analogous to that of other sulfonamide-based inhibitors. The core of this interaction involves the sulfonamide group binding to the zinc ion (Zn²⁺) located in the enzyme's active site. This binding occurs when the sulfonamide is in its deprotonated state, effectively mimicking the transition state of the enzyme's natural reaction.
The difluoromethyl (CHF₂) group is a critical feature of this inhibitor. As an electron-withdrawing group, it increases the acidity of the sulfonamide's nitrogen-hydrogen bond. This heightened acidity facilitates the deprotonation of the sulfonamide, leading to a stronger coordination with the Zn²⁺ ion and, consequently, more potent inhibition compared to non-fluorinated counterparts.
Beyond the primary interaction with the zinc ion, the 3-bromophenyl ring of the molecule also contributes to its binding affinity and selectivity. This part of the compound interacts with amino acid residues within the active site cavity through van der Waals forces and other non-covalent interactions. The differences in the size, shape, and amino acid composition of the active sites among the various carbonic anhydrase isoforms are what determine the degree of affinity and selectivity that an inhibitor like this compound will have for each one.
Difluoromethanesulfonamides as Modulators of Other Biological Targets (e.g., Steroid Sulfatase)
The difluoromethanesulfonamide moiety is a versatile pharmacophore that has been explored for its potential to modulate biological targets other than carbonic anhydrases. One such target of significant interest is steroid sulfatase (STS), an enzyme that plays a pivotal role in the biosynthesis of active steroids by hydrolyzing steroid sulfates. nih.gov Since elevated levels of active steroids are implicated in hormone-dependent cancers, STS has become a key target for therapeutic intervention. nih.gov
While this compound is primarily recognized for its CA inhibitory activity, the broader class of compounds containing a difluoromethylene group has been investigated as STS inhibitors. In this context, the difluoromethylene group can act as a replacement for the labile oxygen atom in steroid sulfates. nih.gov This substitution has been shown to result in compounds that are significantly more potent than their non-fluorinated analogs and can change the mode of inhibition from mixed to competitive. nih.gov For instance, estrone (B1671321) sulfate (B86663) analogues where the sulfate group was replaced with an α,α-difluoromethylenesulfonate group were found to be 4.5 to 10.5 times more potent as STS inhibitors. nih.gov This suggests that the difluoromethanesulfonamide group has potential in the design of inhibitors for other enzyme systems, although specific studies on this compound as an STS inhibitor are not prominent.
Utility as Versatile Building Blocks in Complex Molecule Synthesis
The chemical structure of this compound makes it a useful building block for the synthesis of more complex molecules. The presence of a bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, which are fundamental in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
The bromo-substituent can readily participate in reactions such as:
Suzuki-Miyaura Coupling: To form a new carbon-carbon bond with boronic acids.
Buchwald-Hartwig Amination: To form a new carbon-nitrogen bond with amines.
Sonogashira Coupling: To form a new carbon-carbon bond with terminal alkynes.
Ullmann Condensation: To form a new carbon-oxygen bond with phenols.
These transformations enable the introduction of a wide variety of functional groups at the 3-position of the phenyl ring, allowing for the creation of a diverse library of derivatives from this single precursor. This versatility is highly valuable in medicinal chemistry for the development of new compounds with tailored properties.
Integration into Broader Synthetic Strategies for Bioactive Compounds
The utility of this compound extends to its role as a key intermediate in multi-step synthetic strategies aimed at producing novel bioactive compounds. Its structure can be strategically modified to enhance pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
In the design of advanced carbonic anhydrase inhibitors, the 3-bromo position serves as an anchor point for the attachment of additional chemical moieties, often referred to as "tails." This "tail approach" is a strategy used to design inhibitors with improved isoform selectivity. By extending the molecule to interact with regions on the enzyme surface outside of the active site, it is possible to achieve greater specificity for a particular CA isoform.
Furthermore, the integration of the difluoromethanesulfonamide group into larger molecules can confer desirable drug-like properties. The presence of fluorine atoms can enhance metabolic stability and improve membrane permeability. The synthetic accessibility of this compound, combined with its potent enzyme-inhibiting functional group, makes it a valuable component in the toolkit for medicinal chemists engaged in the rational design of new therapeutic agents.
Patent Landscape and Chemical Innovations
Analysis of Synthetic Methodologies Covered by Patents
The synthesis of novel chemical entities is a cornerstone of chemical innovation, and patents frequently claim new, efficient, or scalable manufacturing processes. rsc.org For a compound like 3-Bromophenyl-difluoromethanesulfonamide, patented synthetic methodologies would likely revolve around the formation of the arylsulfonamide bond and the introduction of the difluoromethyl group. An analysis of patents for related compounds suggests several strategic approaches that could be adapted for this purpose.
Patented methods for analogous sulfonamides often involve the reaction of an activated sulfonyl species with an appropriate aryl amine or organometallic reagent. For instance, a common strategy involves reacting a substituted aniline (B41778) with a sulfonyl chloride. In the case of this compound, a plausible, patentable method could involve the reaction of 3-bromoaniline (B18343) with difluoromethanesulfonyl chloride in the presence of a base. Variations on this, such as the use of novel catalysts or solvent systems to improve yield and purity, represent opportunities for patent protection. rsc.org
Another patented approach for forming similar C-S bonds involves the coupling of an aryl halide with a sulfur-containing reagent. For example, a process for synthesizing 4-sulfonamidophenyl hydrazines from p-chlorobenzene-sulfonamide compounds has been patented, demonstrating the viability of using halogenated aryl sulfonamides as precursors. google.com Adapting this logic, a patented route could start with a precursor like 1,3-dibromobenzene (B47543) or 3-bromobenzenesulfonyl chloride, followed by reactions to construct the difluoromethanesulfonamide (B1358094) moiety.
The table below outlines potential synthetic strategies for aryldifluoromethanesulfonamide derivatives, based on methodologies covered in the broader chemical patent literature.
| Reaction Type | Potential Precursors | Key Reagents Claimed in Patents | Potential Advantages for Patentability |
|---|---|---|---|
| Sulfonylation of Aryl Amines | 3-Bromoaniline | Difluoromethanesulfonyl chloride, Novel organic/inorganic bases | Improved reaction efficiency, higher purity, milder reaction conditions. |
| Coupling of Aryl Halides | 1,3-Dibromobenzene, 3-Bromoiodobenzene | Source of -SO₂NH₂, Palladium or Copper catalysts | Novel catalyst system, direct C-S bond formation from readily available starting materials. |
| Modification of Pre-existing Sulfonamides | 3-Bromobenzenesulfonamide | Electrophilic/nucleophilic difluoromethylating agents | Novel fluorination chemistry, late-stage functionalization. |
| Diazotization-Sulfonylation | 3-Bromoaniline | NaNO₂/acid, followed by SO₂/CuCl₂ and reaction with an amine | Alternative pathway avoiding direct handling of unstable sulfonyl chlorides. |
Disclosed Chemical Applications and Potential Uses in Patents
The utility of a novel compound is a critical component of its patentability. acs.org Patents for structurally related arylsulfonamide and difluoromethyl-containing compounds disclose a range of applications, primarily in the fields of medicinal chemistry and agrochemicals. These precedents suggest potential utilities for this compound that could be the subject of method-of-use patents.
In medicinal chemistry, the sulfonamide group is a well-established pharmacophore found in numerous approved drugs, including diuretics, antiepileptics, and anti-inflammatory agents. baxterip.com.au Patents frequently disclose novel sulfonamide derivatives as inhibitors of specific enzymes. For example, derivatives have been claimed as selective COX-2 inhibitors for anti-inflammatory applications and as carbonic anhydrase inhibitors for treating glaucoma. baxterip.com.au More recently, vinylsulfonamide derivatives have been patented as potent, covalent inhibitors of the TEAD transcription factor for potential anticancer therapies. nih.gov The introduction of a difluoromethyl group can enhance metabolic stability and cell permeability, making difluoromethanesulfonamide derivatives attractive candidates for drug discovery. google.com
In the agrochemical sector, sulfonamide derivatives are widely patented as herbicides. One patent, for instance, describes N-{2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]-6-(methoxymethyl)phenyl}-1,1-difluoromethanesulfonamide as part of an agrochemical composition, highlighting the utility of the difluoromethanesulfonamide moiety in this field. google.com The specific substitution pattern on the phenyl ring is crucial for biological activity, and the 3-bromo substitution of the target compound could confer selectivity against particular weed species or crop safety.
The table below summarizes patented applications for related sulfonamide derivatives, indicating potential areas of utility for this compound.
| Field of Use | Specific Application Claimed in Patents | General Structure Class | Potential Relevance |
|---|---|---|---|
| Medicinal Chemistry | Anti-convulsant agents | Methane-sulfonamide derivatives | Potential as a CNS agent. google.com |
| Medicinal Chemistry | Enzyme Inhibition (e.g., COX-2, Carbonic Anhydrase, Kinases) | Aryl and Heterocyclic Sulfonamides | Potential as an anti-inflammatory, anti-glaucoma, or anti-cancer agent. baxterip.com.au |
| Medicinal Chemistry | TEAD Autopalmitoylation Inhibition | Vinylsulfonamide Derivatives | Potential role in oncology by targeting the Hippo signaling pathway. nih.gov |
| Agrochemicals | Herbicidal activity | Phenyl-difluoromethanesulfonamides | Use in crop protection for selective weed control. google.com |
| Color Photography | Magenta color formers | Intermediates like 4-sulfonamidophenyl hydrazines | Potential use as a key intermediate in the synthesis of specialty chemicals. google.com |
Strategies for Protecting Novel Difluoromethanesulfonamide Derivatives
Securing robust intellectual property protection for a new chemical entity like this compound requires a multi-layered patent strategy. bailey-walsh.com This goes beyond the compound itself to cover its synthesis, applications, and formulations.
A primary strategy is to file for a composition of matter patent. patentpc.com This provides the broadest protection, covering the molecule itself, regardless of how it is made or used. rsc.org To extend this protection, inventors often use a Markush claim . numberanalytics.com A Markush claim for this compound might be structured as "A compound of Formula I, wherein R1 is selected from the group consisting of H, halogen, alkyl..." and so on, allowing the patent to cover not just this compound but a whole library of related analogues. uspto.govipwatchdog.com This creates a protective "fence" around the core invention, making it difficult for competitors to design around the patent by making minor modifications.
Secondly, process patents or method of synthesis claims are crucial. rsc.org If a novel, non-obvious, and useful method for producing this compound is developed—perhaps one that is more cost-effective, higher-yielding, or "greener" than existing methods—that process can be patented independently of the compound. rsc.org This can provide a competitive advantage even if the composition of matter patent has expired or was never obtained.
Thirdly, method of use patents protect the application of the compound for a specific purpose. patentpc.com For example, a patent could be filed for "A method of treating inflammation in a subject, comprising administering an effective amount of this compound." This type of claim can be pursued even if the compound itself was previously known but its utility for that specific application was not. researchgate.net
Further layers of protection can be achieved through:
Formulation Patents: Claiming a specific pharmaceutical or agrochemical formulation that includes the compound, perhaps with other excipients that improve stability, solubility, or bioavailability. google.com
Patenting Intermediates: Securing patents on novel, key chemical intermediates that are essential for the synthesis of the final product. google.com
Protecting Derivatives: Claiming specific salts, polymorphs (different crystalline forms), solvates, or prodrugs of the parent compound, as these can have unique properties and patentable advantages.
By combining these strategies, an innovator can build a robust patent portfolio around a novel compound like this compound, maximizing its commercial potential and protecting the underlying research and development investment. bailey-walsh.com
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
Current research is geared towards creating more efficient and environmentally friendly methods for synthesizing 3-Bromophenyl-difluoromethanesulfonamide and related compounds. A significant trend is the move away from traditional batch reactors to continuous flow systems. researchgate.net These systems offer superior control over reaction parameters, enhanced safety, and can effectively minimize the formation of unwanted side reactions. researchgate.net The use of micro-packed-bed reactors with heterogeneous catalysts in a continuous flow setup is a promising approach to improve reaction efficiency and environmental compatibility. researchgate.net
Another key area of development is the exploration of novel reagents and catalytic systems. For instance, researchers have developed a groundbreaking method for synthesizing sulfonyl fluorides from readily available thiols and disulfides using a combination of SHC5® and potassium fluoride (B91410) (KF). eurekalert.org This process is hailed as a green synthetic route, as it produces only non-toxic sodium and potassium salts as by-products, thereby having a minimal environmental impact. eurekalert.org Such innovations are expected to provide safer, more cost-effective, and scalable production methods for sulfonyl fluorides, a critical component in "click chemistry." eurekalert.org
Furthermore, efforts are being made to develop synthetic protocols that are both efficient and adaptable for creating a diverse range of derivatives. This includes the development of both solid-phase and solution-phase synthetic routes to construct libraries of related compounds, which is crucial for exploring structure-activity relationships. nih.gov
Exploration of Novel Biological Targets and Therapeutic Modalities
The exploration of new biological targets and therapeutic applications for difluoromethanesulfonamides is a rapidly advancing field. The dysregulation of kinase enzymes, which are crucial for cell signaling, is implicated in a variety of human diseases, including cancer and cardiovascular disorders. researchgate.net Consequently, the development of specific kinase inhibitors is a major focus of drug discovery. researchgate.net The unique properties of the difluoromethanesulfonamide (B1358094) group may offer advantages in designing potent and selective kinase inhibitors.
Researchers are also investigating the potential of these compounds to interact with a broader range of biological targets. This involves screening against various enzymes, receptors, and other proteins to identify new therapeutic opportunities. The ultimate goal is to translate these findings into novel therapeutic modalities, which encompass a range of physical and technological methods used for therapeutic purposes. physio-pedia.comaapmr.org These can range from targeted drug delivery systems to the development of new classes of therapeutic agents.
Advancements in Computational Design and Screening of Difluoromethanesulfonamides
Computational methods have become an indispensable tool in modern drug discovery and materials science, and their application to difluoromethanesulfonamides is a key area of future research. nih.gov Computer-aided drug design (CADD) significantly accelerates the process of identifying and optimizing new drug candidates by simulating interactions between a ligand and its target protein. researchgate.net This reduces the time and cost associated with traditional high-throughput screening. researchgate.net
Recent advancements in machine learning and artificial intelligence are further revolutionizing computational design. nih.govmdpi.com These technologies enable the development of predictive models for a compound's activity and properties, facilitating the design of molecules with desired characteristics. researchgate.net For instance, computational screening of large chemical databases can identify potential drug candidates based on their predicted binding affinity to a specific target. nih.gov Hierarchical procedures combining classical Monte Carlo simulations with quantum mechanical calculations are being used to study the stability and structure of related small molecules, providing insights that can guide the design of new difluoromethanesulfonamide derivatives. nih.gov The ongoing development of more sophisticated algorithms and the increasing availability of computational power will continue to drive innovation in this area. nih.gov
Green Chemistry Principles in the Synthesis and Application of Fluorinated Sulfonamides
The principles of green chemistry are increasingly being integrated into the synthesis and application of fluorinated sulfonamides to minimize their environmental impact. researchgate.net This involves a conscious effort to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles of green chemistry include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. researchgate.net
A notable example of green chemistry in action is the development of sulfonamide synthesis methods that utilize water as a solvent. rsc.orgsci-hub.se These methods often operate at room temperature and can eliminate the need for organic bases, leading to simpler product isolation and higher yields with excellent purity. rsc.org Researchers are also exploring the use of alternative catalysts and reaction media, such as polyethylene (B3416737) glycol (PEG), to create more environmentally benign synthetic pathways. sci-hub.se The focus is on developing processes that are not only efficient but also inherently safer and more sustainable in the long term. sci-hub.se The adoption of these green chemistry approaches is crucial for the responsible development and life cycle management of fluorinated sulfonamides. researchgate.net
Expanding the Chemical Space of Difluoromethanesulfonamide Derivatives through Diversification
A key strategy for unlocking the full potential of difluoromethanesulfonamides is to expand their accessible chemical space through diversification. This involves creating a wide variety of derivatives with different structural modifications to explore a broader range of chemical and biological properties. The development of generative models, pre-trained on vast chemical databases, is a powerful tool for de novo drug design and the creation of novel molecular structures. biorxiv.org These models can generate chemically valid and unique compounds, significantly expanding the pool of potential drug candidates. biorxiv.org
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-Bromophenyl-difluoromethanesulfonamide, and what parameters critically influence reaction yield?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 3-bromoaniline derivatives using difluoromethanesulfonyl chloride. Key parameters include:
- Anhydrous conditions (e.g., THF or DCM as solvents under nitrogen atmosphere) to prevent hydrolysis of the sulfonyl chloride intermediate .
- Stoichiometric control of amines and sulfonylating agents to minimize side reactions (e.g., over-sulfonylation or oxidation) .
- Temperature optimization (often 0–25°C) to balance reaction rate and selectivity. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze , , and NMR to confirm regiochemistry and sulfonamide formation. The difluoromethanesulfonyl group shows distinct signals near -40 to -60 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 ratio) .
- IR Spectroscopy : Identify sulfonamide S=O stretching vibrations (1350–1200 cm) and N-H bending (1650–1550 cm) .
Q. What are the primary applications of this compound in chemical biology?
- Methodological Answer : The sulfonamide group enables covalent modification of biomolecules. For example:
- Enzyme Inhibition : The bromine atom facilitates halogen bonding with catalytic residues, while the sulfonamide acts as a leaving group in mechanism-based inhibition studies .
- Protein Labeling : Use in photoaffinity probes or click chemistry via bromine-alkyne coupling .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in sulfonylation reactions involving brominated aryl substrates?
- Methodological Answer :
- Directing Groups : Introduce electron-donating substituents (e.g., methoxy) ortho to the bromine to enhance sulfonylation at the para position .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl) to polarize the sulfonyl chloride and direct electrophilic attack .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regiocontrol .
Q. What strategies resolve contradictions in reported reactivity data across studies (e.g., divergent yields or side products)?
- Methodological Answer :
- Systematic Variable Screening : Use design-of-experiments (DoE) to isolate factors like moisture, temperature, or catalyst loading .
- Cross-Validation : Reproduce conflicting studies under strictly controlled conditions (e.g., inert atmosphere, standardized reagents) .
- Mechanistic Probes : Isotopic labeling (e.g., ) or kinetic isotope effects (KIE) to identify rate-determining steps .
Q. How does the electron-withdrawing difluoromethanesulfonamide group influence cross-coupling reactivity?
- Methodological Answer :
- Electronic Effects : The -SOCF group reduces electron density at the aryl ring, slowing oxidative addition in Pd-catalyzed couplings.
- Mitigation Strategies : Use electron-rich ligands (e.g., SPhos) or elevated temperatures to enhance catalytic turnover .
Q. What isotopic labeling or kinetic experiments elucidate reaction pathways involving this compound?
- Methodological Answer :
- Deuterium Tracing : Synthesize deuterated analogs (e.g., -labeled aryl rings) to track hydrogen transfer in reduction/oxidation steps .
- Time-Resolved Spectroscopy : Monitor intermediates via stopped-flow UV-Vis or in-situ IR during reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Standardization : Validate cell lines, enzyme batches, and readout methods (e.g., fluorescence vs. radiometric assays) .
- Structural Confirmation : Ensure compound integrity post-assay via LC-MS to rule out degradation .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables .
Tables
Table 1 : Key Spectral Signatures of this compound
| Technique | Key Features | Reference |
|---|---|---|
| NMR | -40 to -60 ppm (CF) | |
| IR | 1350–1200 cm (S=O), 1650–1550 cm (N-H) | |
| HRMS | [M+H] at m/z 316.94 (CHBrFNOS) |
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Di-sulfonylated species | Excess sulfonyl chloride | Use stoichiometric amine |
| Hydrolysis products | Moisture | Anhydrous conditions, molecular sieves |
| Oxidized aryl bromide | Air exposure | Strict nitrogen atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
